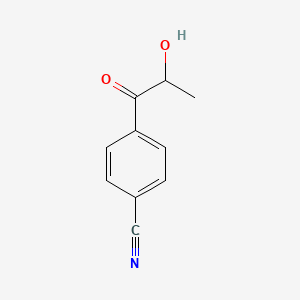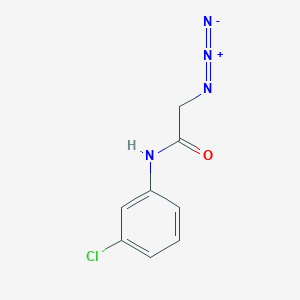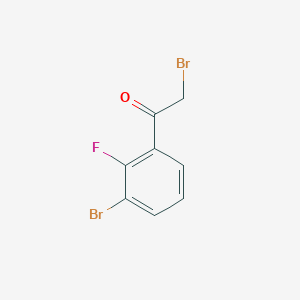
2-Bromo-1-(3-bromo-2-fluorophenyl)éthanone
Vue d'ensemble
Description
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is also known by its IUPAC name, 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone . This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone has several applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Méthodes De Préparation
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be synthesized through the bromination of acetophenone derivatives. The bromination process can be carried out in various solvents, including carbon disulfide, acetic acid, and other organic solvents . The reaction conditions typically involve the use of bromine as the brominating agent and may require specific temperatures and reaction times to achieve the desired product.
Analyse Des Réactions Chimiques
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include bromine, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone involves its ability to participate in various chemical reactions. The bromine and fluorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be compared with other similar compounds, such as:
2-Bromoacetophenone: Similar in structure but lacks the fluorine atom.
3-Bromo-2-fluoroacetophenone: Similar but with different substitution patterns on the phenyl ring.
2,3-Dibromoacetophenone: Contains two bromine atoms but lacks the fluorine atom.
The uniqueness of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
IUPAC Name |
2-bromo-1-(3-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEKKGYJVKMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703916 | |
| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-47-0 | |
| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



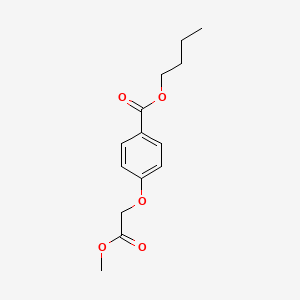
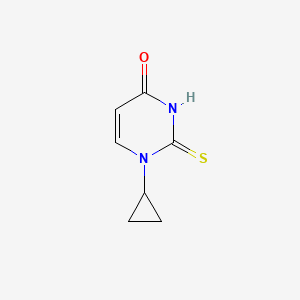
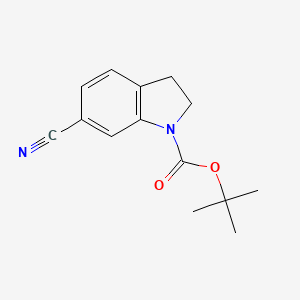

![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)

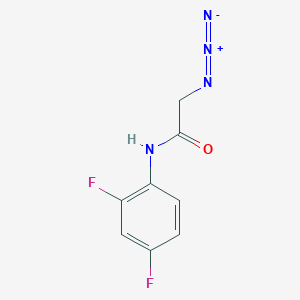
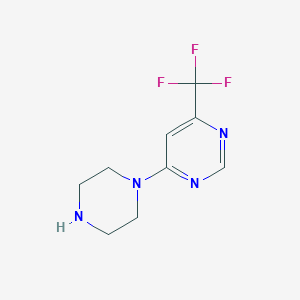

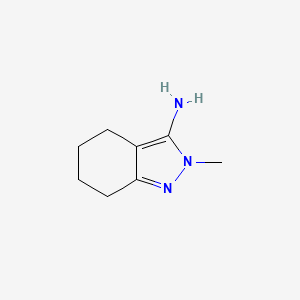
![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)
